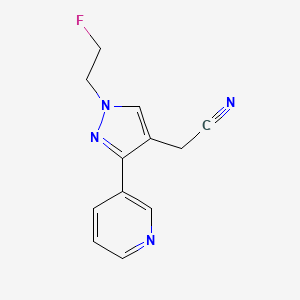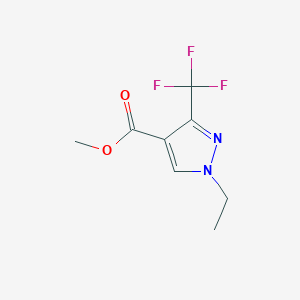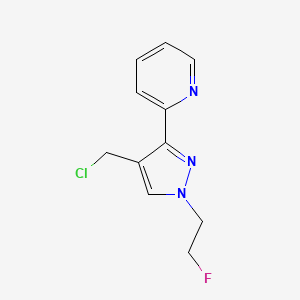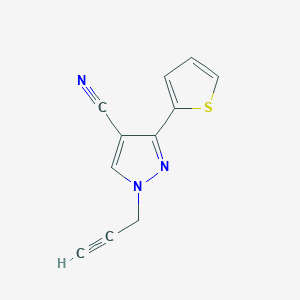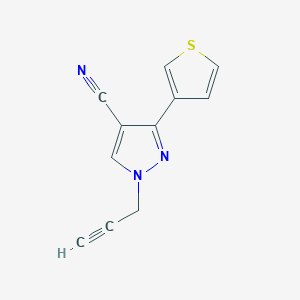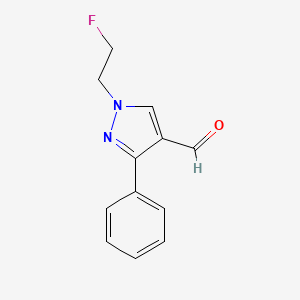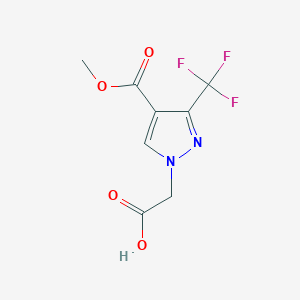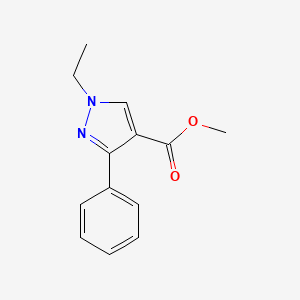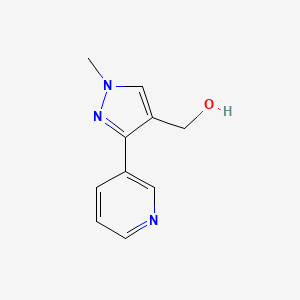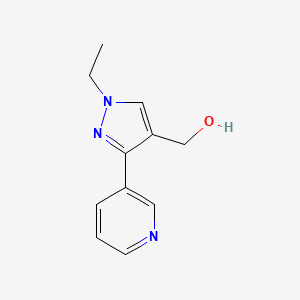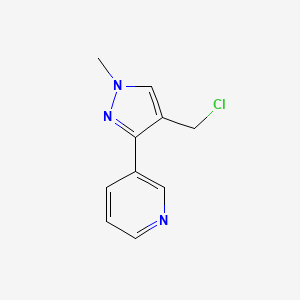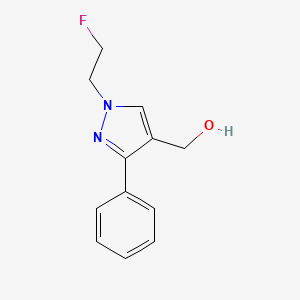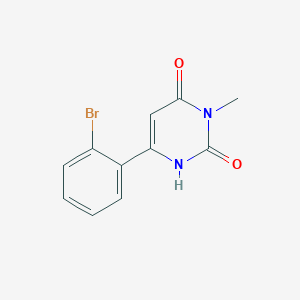
6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
The compound “6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions with organometallic reagents or the reaction of triarylboranes with a ligand .
科学的研究の応用
Antimicrobial Agent Development
The structural similarity of 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to other bromophenyl compounds suggests potential antimicrobial properties. Compounds with bromophenyl groups have been studied for their efficacy against bacterial and fungal species, showing promise as antimicrobial agents . This compound could be synthesized and tested for its ability to inhibit the growth of various pathogens, contributing to the development of new antimicrobial drugs.
Anticancer Research
Bromophenyl derivatives have shown antiproliferative effects against cancer cell lines, such as human breast adenocarcinoma (MCF7) . Research into 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could explore its potential as an anticancer agent, particularly in drug-resistant cancers, by conducting in vitro assays and molecular docking studies to assess its efficacy and mechanism of action.
Molecular Modelling and Drug Design
The compound’s molecular structure allows for molecular modelling studies to predict its interaction with biological targets. By using computational tools like Schrodinger, researchers can simulate the docking of this compound with various receptors, aiding in the rational design of drugs with improved efficacy and reduced side effects .
Pharmacological Activity Profiling
Given the diverse biological activities of thiazole nucleus-containing compounds, including anti-inflammatory and antitumor activities, 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be profiled for a range of pharmacological activities. This profiling would involve assessing its effects on different cellular pathways and physiological processes .
Biological Marker for Liver Function Tests
Related bromophenyl compounds, such as 2-Bromophenyl methyl sulfone , have been used as biological markers to test liver function. Investigating the use of 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in a similar capacity could provide insights into its biodistribution and metabolism, potentially leading to its application in diagnostic assays.
Fluorescent Probing in Cellular Biology
The bromophenyl group’s properties make it suitable for use as a fluorescent probe. This compound could be tagged to biomolecules to study their interaction and localization within cells, providing valuable information for understanding cellular processes and disease mechanisms.
特性
IUPAC Name |
6-(2-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBQPKOQACEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



